(4-Chloro-3-ethoxyphenyl)methanol
Description
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
(4-chloro-3-ethoxyphenyl)methanol |
InChI |
InChI=1S/C9H11ClO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-5,11H,2,6H2,1H3 |
InChI Key |
HXQNXEZHJYMZRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural differences and properties of (4-Chloro-3-ethoxyphenyl)methanol and related compounds:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethoxy group in (3-Chloro-4-(trifluoromethoxy)phenyl)methanol increases electronegativity and metabolic stability compared to the ethoxy group in the target compound, making it suitable for applications requiring resistance to enzymatic degradation .
- Solubility: 4-Chloro-3-(hydroxymethyl)phenol, with a hydroxyl group instead of ethoxy, exhibits higher water solubility due to hydrogen bonding, whereas the ethoxy group in the target compound enhances organic solvent compatibility .
- Steric Effects: 2-(4-Chloro-3-ethylphenyl)ethanol has a bulkier ethyl group, which may reduce reactivity in sterically hindered reactions compared to the ethoxy-substituted compound .
Preparation Methods
Reaction Mechanism and Conditions
The carboxylic acid group is reduced to a primary alcohol using borane-tetrahydrofuran (BH₃-THF), a selective reducing agent for carboxylic acids. The reaction proceeds via the formation of a borane-carboxylic acid complex, followed by sequential hydride transfers to yield the alcohol.
Procedure :
-
Dissolve 4-chloro-3-ethoxybenzoic acid (26.2 mmol) in anhydrous THF (50 mL).
-
Add BH₃-THF (1M solution, 52 mmol) dropwise under nitrogen at 0–5°C.
-
Reflux the mixture for 2 hours.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Starting Material | 4-Chloro-3-ethoxybenzoic acid |
| Reducing Agent | BH₃-THF (2 equiv) |
| Solvent | THF |
| Temperature | Reflux (66°C) |
| Yield | 99% (analogous method) |
This method achieves near-quantitative yields for the methoxy analogue, suggesting comparable efficiency for the ethoxy variant. However, the availability of 4-chloro-3-ethoxybenzoic acid may necessitate prior synthesis via etherification of 4-chloro-3-hydroxybenzoic acid with ethyl bromide under basic conditions.
Reduction of 4-Chloro-3-ethoxybenzaldehyde
Alternative routes involve the reduction of 4-chloro-3-ethoxybenzaldehyde, though this precursor is less commonly reported. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can effect this transformation.
Procedure :
-
Dissolve 4-chloro-3-ethoxybenzaldehyde (10 mmol) in methanol or ethanol.
-
Add NaBH₄ (12 mmol) portion-wise at 0°C.
-
Stir for 4 hours at room temperature.
-
Acidify with dilute HCl, extract with dichloromethane, and concentrate.
Challenges :
-
The aldehyde precursor may require custom synthesis via formylation of 4-chloro-3-ethoxyphenol.
-
Over-reduction or side reactions (e.g., ether cleavage) are possible with stronger reductants like LiAlH₄.
Hydrolysis of (4-Chloro-3-ethoxyphenyl)methyl Halides
Nucleophilic substitution of halides offers a pathway to the alcohol, though this method is less favored due to the inertness of aryl halides. Activating groups (e.g., ethoxy) may facilitate substitution under harsh conditions.
Procedure :
-
React (4-chloro-3-ethoxyphenyl)methyl chloride with aqueous NaOH (10%) at 80°C.
-
Neutralize with HCl and extract the product.
Limitations :
-
Low yields due to competing elimination or incomplete substitution.
-
Limited commercial availability of the benzyl halide precursor.
Catalytic Hydrogenation of 4-Chloro-3-ethoxybenzonitrile
Hydrogenation of nitriles to alcohols requires rigorous conditions but provides an alternative route:
Procedure :
-
Suspend 4-chloro-3-ethoxybenzonitrile (5 mmol) in ethanol.
-
Add Raney nickel catalyst and pressurize with H₂ (50 psi).
-
Heat to 100°C for 12 hours.
-
Filter and concentrate the mixture.
Outcome :
-
Requires high-pressure equipment.
-
Risk of over-hydrogenation to amines without precise control.
Optimization and Industrial Considerations
Solvent and Base Selection
The patent US20170029398A1 highlights the importance of mild bases (e.g., Na₂CO₃) in deprotection steps to prevent degradation. For this compound synthesis, this principle applies to hydrolysis or reduction stages:
-
Base : Sodium carbonate minimizes side reactions compared to NaOH.
-
Solvent : THF or ethyl acetate enhances reagent solubility without inducing unwanted side reactions.
Purity Enhancement
Crystallization techniques, such as seeding with pure product or using mixed solvents (e.g., isopropyl acetate/cyclohexane), improve purity to >99%.
Comparative Analysis of Methods
| Method | Starting Material | Yield | Purity | Scalability |
|---|---|---|---|---|
| BH₃-THF Reduction | Benzoic Acid | 95–99% | High | Industrial |
| NaBH₄ Reduction | Benzaldehyde | 60–75% | Moderate | Lab-scale |
| Hydrolysis | Benzyl Halide | 30–50% | Low | Limited |
| Hydrogenation | Benzonitrile | 40–60% | Moderate | Industrial |
The BH₃-THF reduction of benzoic acid derivatives remains the most robust and scalable approach, provided the precursor is accessible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
